(4-Bromophenyl)dichloro(methyl)silane
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Overview
Description
(4-Bromophenyl)dichloro(methyl)silane is an organosilicon compound with the molecular formula C7H7BrCl2Si. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms attached to the silicon atom, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)dichloro(methyl)silane can be synthesized through several methods. One common method involves the reaction of (4-bromophenyl)magnesium bromide with dichloromethylsilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)dichloro(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups attached to the silicon atom.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(4-Bromophenyl)dichloro(methyl)silane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds and in coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceuticals and in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Bromophenyl)dichloro(methyl)silane involves the reactivity of the silicon atom with various nucleophiles and electrophiles. The presence of bromine and chlorine atoms enhances the reactivity of the silicon atom, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)dichloro(methyl)silane
- (4-Fluorophenyl)dichloro(methyl)silane
- (4-Iodophenyl)dichloro(methyl)silane
Uniqueness
(4-Bromophenyl)dichloro(methyl)silane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to other halogenated phenylsilane compounds. The bromine atom can participate in specific reactions, such as bromination and coupling reactions, that are not possible with other halogens .
Properties
Molecular Formula |
C7H7BrCl2Si |
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Molecular Weight |
270.02 g/mol |
IUPAC Name |
(4-bromophenyl)-dichloro-methylsilane |
InChI |
InChI=1S/C7H7BrCl2Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
AENZMDFLCQPYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=C(C=C1)Br)(Cl)Cl |
Origin of Product |
United States |
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